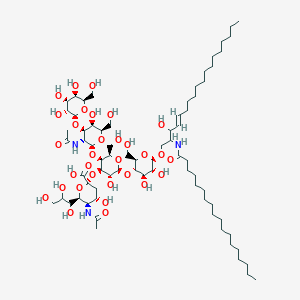

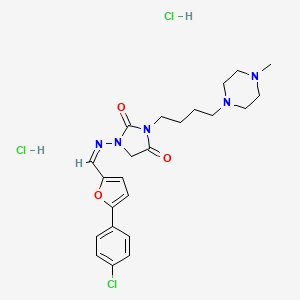

![molecular formula C13H12N2 B1238082 1,3-ジメチル-9H-ピリド[3,4-b]インドール CAS No. 22314-94-9](/img/structure/B1238082.png)

1,3-ジメチル-9H-ピリド[3,4-b]インドール

説明

Synthesis Analysis

The synthesis of 1,3-dimethyl-9H-pyrido[3,4-b]indole derivatives has been explored through various methodologies. One approach involves the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a relay compound from ethyl indole-2-aldehyde through a series of reactions that ensure the nitrogen substitution crucial for the final product (Murakami et al., 2010). Additionally, the synthesis and analysis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives have been carried out, revealing moderate to good yields under specific conditions (Rodríguez & Gil-Lopetegui, 1993).

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-9H-pyrido[3,4-b]indole and its derivatives plays a significant role in their chemical behavior and potential applications. Investigations into the molecular structure have highlighted the importance of specific substitutions on the pyrido[3,4-b]indole nucleus for achieving desired chemical properties and activities (Costache et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 1,3-dimethyl-9H-pyrido[3,4-b]indole often focus on functionalizing the molecule to explore its chemical properties further. For instance, the compound's reactivity under specific conditions can lead to the formation of mutagenic or carcinogenic derivatives, which has implications for understanding its interactions at the molecular level (Takayama et al., 1985).

Physical Properties Analysis

The physical properties of 1,3-dimethyl-9H-pyrido[3,4-b]indole, such as solubility, melting point, and stability, are essential for its handling and application in various studies. These properties are influenced by the molecule's structure and the presence of functional groups.

Chemical Properties Analysis

1,3-Dimethyl-9H-pyrido[3,4-b]indole's chemical properties, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial areas of research. Studies have shown that specific substitutions on the molecule can significantly impact its cytotoxic properties and interaction with biological targets (Costache et al., 1998).

科学的研究の応用

医薬品:抗フィラリア化学療法

1,3-ジメチル-9H-ピリド[3,4-b]インドールは、抗フィラリア化学療法における潜在的なリード化合物として特定されています . フィラリア症は寄生虫である線虫によって引き起こされる病気であり、熱帯地域における重要な健康上の問題となっています。研究によると、この化合物の誘導体は、これらの病気の原因となる寄生虫に対して有望な活性を示すことが示されています。

農業:アルカロイド合成

農業において、インドール誘導体はアルカロイドの合成に不可欠です . これらの化合物は植物の防御機構に役割を果たし、天然の殺虫剤の開発に使用することができます。1,3-ジメチル-9H-ピリド[3,4-b]インドールを含むこのような誘導体の合成は、作物を保護する生物活性分子を作成するために不可欠です。

材料科学:ガスクロマトグラフィー質量分析法(GC-MS)

この化合物は、その安定した分子構造により、GC-MS分析における内部標準として機能します . 材料科学におけるその応用は、複雑な混合物の正確な定量化と分析に役立ち、これは新しい材料の開発と品質管理に不可欠です。

環境科学:生物蓄積研究

1,3-ジメチル-9H-ピリド[3,4-b]インドールを含むβ-カルボリン誘導体の生物蓄積と環境への影響は、生態系への影響を理解するために研究されています . これらの研究は、野生生物と人間に対する化学物質への暴露のリスクを評価するために不可欠です。

分析化学:クロマトグラフィー分析

分析化学において、1,3-ジメチル-9H-ピリド[3,4-b]インドールは、混合物中の化合物を分離および同定するためにクロマトグラフィー法で使用されます . その独特の化学的特性は、方法開発と校正のための参照化合物として適しています。

薬理学:抗リーシュマニア剤

研究によると、1,3-ジメチル-9H-ピリド[3,4-b]インドール誘導体は、有意な抗リーシュマニア特性を持っています . これらの発見は、原虫寄生虫によって引き起こされる病気であるリーシュマニア症の新しい治療法の開発にとって重要です。

Safety and Hazards

作用機序

Target of Action

1,3-Dimethyl-9H-pyrido[3,4-b]indole, also known as norharman, is an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway that plays a crucial role in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

Norharman’s inhibitory effect on IDO results in the inhibition of excess metabolism by S9 . This is more likely the mechanism for comutagenic action than the intercalation . By inhibiting IDO, norharman can modulate the tryptophan-kynurenine pathway, potentially affecting immune response and other biological processes .

Biochemical Pathways

The primary biochemical pathway affected by norharman is the tryptophan-kynurenine pathway. By inhibiting IDO, norharman can prevent the conversion of tryptophan into kynurenine . This can have downstream effects on various physiological processes, including immune regulation, neurodegenerative diseases, and cancer .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic enzymes and renal excretion, respectively .

Result of Action

The inhibition of IDO by norharman can lead to a decrease in the production of kynurenine, which can have various molecular and cellular effects. For example, it can modulate immune response, potentially affecting the growth and spread of cancer cells . It also has cytotoxic effects .

Action Environment

The action, efficacy, and stability of norharman can be influenced by various environmental factors. For example, the presence of other drugs or substances that also inhibit IDO could potentially enhance its effects . Additionally, factors such as pH and temperature could potentially affect its stability and activity .

特性

IUPAC Name |

1,3-dimethyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAREIZVWJSHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176857 | |

| Record name | 3-Methylharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22314-94-9 | |

| Record name | 3-Methylharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022314949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)

![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)

![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)

![5-Hydroxy-4-{6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethyl-cyclohex-1-enyl)-hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl}-5H-furan-2-one](/img/structure/B1238010.png)

![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)

![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)